molecular formula C23H18 B14616779 9-[2-(Prop-1-EN-2-YL)phenyl]anthracene CAS No. 60997-99-1

9-[2-(Prop-1-EN-2-YL)phenyl]anthracene

Cat. No.: B14616779
CAS No.: 60997-99-1
M. Wt: 294.4 g/mol
InChI Key: DFOXPCYWHBCFCT-UHFFFAOYSA-N
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Description

9-[2-(Prop-1-EN-2-YL)phenyl]anthracene is an anthracene derivative featuring a prop-1-en-2-yl-substituted phenyl group at the 9-position of the anthracene core. Anthracene derivatives are widely studied for their optoelectronic properties, photoreactivity, and biological activity, influenced by substituent electronic and steric effects .

Such modifications are critical in applications ranging from organic light-emitting diodes (OLEDs) to photoinitiators in 3D printing resins .

Properties

CAS No.

60997-99-1

Molecular Formula

C23H18

Molecular Weight

294.4 g/mol

IUPAC Name

9-(2-prop-1-en-2-ylphenyl)anthracene

InChI

InChI=1S/C23H18/c1-16(2)19-11-7-8-14-22(19)23-20-12-5-3-9-17(20)15-18-10-4-6-13-21(18)23/h3-15H,1H2,2H3

InChI Key

DFOXPCYWHBCFCT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=CC=C1C2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

The synthesis of 9-[2-(Prop-1-EN-2-YL)phenyl]anthracene can be achieved through various synthetic routes. One common method involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are typically carried out under specific conditions to ensure high yields and purity . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents. Industrial production methods may involve scaling up these reactions while maintaining the reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

9-[2-(Prop-1-EN-2-YL)phenyl]anthracene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of anthraquinone derivatives, while substitution reactions may result in halogenated anthracene derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used as a fluorescent probe for imaging and detection purposes . In medicine, anthracene derivatives have been explored for their potential use in photodynamic therapy. In industry, 9-[2-(Prop-1-EN-2-YL)phenyl]anthracene is used in the development of OLEDs and other optoelectronic devices .

Mechanism of Action

The mechanism of action of 9-[2-(Prop-1-EN-2-YL)phenyl]anthracene involves its interaction with molecular targets and pathways. The compound’s photophysical properties allow it to absorb and emit light, making it useful in applications like OLEDs and fluorescent probes . The molecular targets and pathways involved depend on the specific application. For example, in photodynamic therapy, the compound may generate reactive oxygen species that target cancer cells .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Anthracene Derivatives

Compound Name Substituent/Structure Absorption Range (nm) Molar Extinction Coefficient (dm³mol⁻¹cm⁻¹) Application Reference
ANT-SCH3 9-[(E)-2-(4-SCH₃-phenyl)ethenyl] 389–460 17,527 (at 389 nm) 3D-VAT photoinitiator
FEN-CN (Phenanthrene derivative) 9-[(E)-2-(4-CN-phenyl)ethenyl] Up to 420 12,000 (estimated) Visible-light photoinitiator
Nitrovinylanthracene 9-(2-Nitrovinyl) 300–400 Not reported Anticancer agent
9-[4-(Trifluoromethyl)phenyl]anthracene 4-CF₃-phenyl Not reported Not reported Organic electronics

Table 2: Substituent Impact on Fluorescence and Efficiency

Substituent Position Example Compound Emission Property Application Insight
9-position ANT-SCH3 High molar extinction coefficient Optimal for photoinitiators
1-position 1-Diphenylthiophosphinoyl Solid-state excimer (yellow emission) Long-wavelength emitters
2,6-positions Diaryl-substituted anthracene Improved film-forming ability High-efficiency OLEDs

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